molecular formula C5H4F3N3O2 B12638504 N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 918814-20-7

N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B12638504
CAS No.: 918814-20-7
M. Wt: 195.10 g/mol
InChI Key: JUCSNFPQZFPAMQ-UHFFFAOYSA-N
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Description

N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS 918814-20-7) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatility and stability, serving as a valuable bioisostere for esters and amides to enhance metabolic stability and modulate physicochemical properties in lead molecules . The molecular formula is C 5 H 4 F 3 N 3 O 2 with a molecular weight of 195.10 g/mol . The structure incorporates a trifluoromethyl group, a common moiety used in drug design to influence parameters such as lipophilicity, metabolic stability, and binding affinity. Researchers utilize this compound as a key building block in the synthesis of novel therapeutic agents, with potential applications across multiple disease areas, including antimicrobial, anticancer, anti-inflammatory, and central nervous system drug discovery programs . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this material in accordance with their institution's guidelines and applicable local and national regulations.

Properties

CAS No.

918814-20-7

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

N-methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C5H4F3N3O2/c1-9-3(12)2-10-4(13-11-2)5(6,7)8/h1H3,(H,9,12)

InChI Key

JUCSNFPQZFPAMQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction with Trifluoroacetic Anhydride

This method involves the acylation of hydroxyamidine compounds followed by cyclization to form the oxadiazole ring.

  • Reagents : Hydroxyamidine, trifluoroacetic anhydride (TFAA)
  • Conditions : The reaction typically requires two equivalents of TFAA to ensure complete conversion.

The mechanism includes the formation of O-trifluoroacetyl amidoximes, which subsequently undergo ring closure with water elimination to yield the oxadiazole structure.

Use of Trifluoroacetyl Chloride

Similar to the anhydride method, trifluoroacetyl chloride can also be employed for acylation.

  • Reagents : Hydroxyamidine, trifluoroacetyl chloride
  • Conditions : Requires careful handling due to the reactivity of the acyl chloride.

This method is advantageous for its simplicity but may require additional purification steps due to by-product formation.

One-Pot Synthesis

Recent advancements have led to one-pot synthesis approaches that streamline the process by combining multiple reaction steps into a single reaction vessel.

  • Reagents : Amidoxime, carboxylic acids (activated), and coupling reagents (e.g., EDC, DCC).

This method has shown good yields (61–93%) and simplifies purification protocols.

Cycloaddition Reactions

Another innovative approach involves cycloaddition reactions of nitriles with nitrile oxides.

  • Reagents : Nitriles, nitrile oxides
  • Conditions : Typically performed under acidic conditions using superacids like TfOH.

This method has demonstrated excellent yields (∼90%) but may require resistant starting materials due to the harsh conditions.

Alternative Synthesis via Amidoxime Derivatives

The use of amidoxime derivatives in combination with various carboxylic acid derivatives has been explored extensively.

  • Reagents : Amidoximes and various carboxylic acid derivatives.

This method allows for diverse substitution patterns on the oxadiazole ring, enhancing potential biological activity.

Method Reagents Used Yield Range Advantages Disadvantages
Trifluoroacetic Anhydride Hydroxyamidine, TFAA High High yield, straightforward Requires excess TFAA
Trifluoroacetyl Chloride Hydroxyamidine, trifluoroacetyl chloride Moderate Simplicity By-product formation
One-Pot Synthesis Amidoxime, activated carboxylic acids 61–93% Simplified process May require optimization
Cycloaddition Nitriles, nitrile oxides ∼90% High efficiency Harsh conditions
Amidoxime Derivatives Various amidoximes and carboxylic acids Variable Versatile substitution patterns Complexity in purification

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C5_5H4_4F3_3N3_3O2_2
  • Molecular Weight : 195.099 g/mol
  • CAS Number : 918814-20-7

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide has been investigated for its potential as a class-IIa histone deacetylase (HDAC) inhibitor. The incorporation of the trifluoromethyl group is believed to enhance binding affinity to HDAC enzymes, which play a crucial role in cancer progression .

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death. This property has been explored for developing new antibiotics .

Explosives and Propellants

This compound is being studied as a component in energetic materials due to its high density and stability under various conditions. Its incorporation into formulations can enhance the performance of explosives by increasing energy output while maintaining safety .

Synthesis of New Energetic Compounds

The compound has been utilized in synthesizing new energetic materials by linking it with other energetic moieties such as nitrotetrazoles. These new compounds have shown improved properties for use in military applications and pyrotechnics .

Polymer Chemistry

In material science, this compound can be used as a building block for polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications such as coatings and adhesives.

Crystallization Studies

The crystallization behavior of this compound has been studied to understand its solid-state properties better. The introduction of the trifluoromethyl group significantly affects the crystal packing and density, which can be beneficial for applications requiring precise material properties .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Investigated the effect of N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives on cancer cell linesShowed significant inhibition of cell growth in several cancer types due to HDAC inhibition .
Energetic Material Development Synthesized new compounds incorporating N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazoleResulted in materials with enhanced performance metrics for military applications .
Antimicrobial Activity Assessment Evaluated antimicrobial effects against various pathogensDemonstrated effective bactericidal activity against resistant strains .

Mechanism of Action

The mechanism of action of N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound A : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
  • Core Structure : Combines 1,2,4-oxadiazole with thiazole and oxazole rings.
  • Substituents : 4-Methoxyphenyl (electron-donating), phenyl, and methyl groups.
  • Key Differences :
    • The thiazole ring introduces sulfur, which may alter electronic properties and metabolic pathways compared to the simpler oxadiazole core in the target compound.
    • The 4-methoxyphenyl group enhances solubility but reduces lipophilicity relative to -CF₃ .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core Structure : Pyrazole ring with sulfanyl (-S-) and trifluoromethyl groups.
  • Substituents : 3-Chlorophenylsulfanyl (electron-withdrawing) and aldehyde.
  • Key Differences :
    • The pyrazole core lacks the oxadiazole’s aromatic nitrogen arrangement, reducing resonance stabilization.
    • The sulfanyl group increases susceptibility to oxidation compared to the carboxamide’s stability .
  • Reactivity : The aldehyde moiety is reactive, limiting its use in vivo compared to the carboxamide’s stability.
Compound C : N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
  • Core Structure : 1,2-oxazole with acetylphenyl and methyl groups.
  • Substituents : Acetylphenyl (electron-withdrawing) and methyl.
  • Key Differences :
    • The 1,2-oxazole ring has fewer nitrogen atoms, reducing hydrogen-bonding capacity versus 1,2,4-oxadiazole.
    • The acetyl group may confer higher solubility but lower metabolic resistance than -CF₃ .

Functional Group Impact

  • Trifluoromethyl (-CF₃) :
    • Present in both the target compound and Compound B. Enhances lipophilicity and resistance to cytochrome P450-mediated metabolism compared to -OCH₃ (Compound A) or -COCH₃ (Compound C) .
  • Carboxamide (-CONHR) :
    • The methyl-carboxamide in the target compound improves solubility and target binding compared to aldehyde (Compound B) or acetyl (Compound C) groups .
  • Heterocyclic Nitrogen Arrangement :
    • 1,2,4-Oxadiazole’s dual nitrogen atoms create a planar, electron-deficient ring, favoring π-π stacking in drug-receptor interactions over pyrazole or thiazole systems .

Biological Activity

N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS No. 918814-20-7) is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a trifluoromethyl group and a carboxamide functionality. Its molecular formula is C5H4F3N3O2C_5H_4F_3N_3O_2 with a molecular weight of approximately 195.10 g/mol. The structural formula can be represented as follows:

PropertyValue
CAS Number 918814-20-7
Molecular Formula C5H4F3N3O2
Molecular Weight 195.10 g/mol
IUPAC Name This compound
Appearance White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The oxadiazole ring may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) .
  • Antimicrobial Activity : It has demonstrated potential antimicrobial and antifungal properties against various pathogens .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit diverse anticancer activities. For instance, this compound has been evaluated for its efficacy against several cancer cell lines:

Cancer Cell LineIC50 (µM)
Human Colon Adenocarcinoma (CXF HT-29)92.4
Human Gastric Carcinoma (GXF 251)N/A
Human Lung Adenocarcinoma (LXFA 629)N/A
Breast Cancer (MAXF 401)N/A
Human Melanoma (MEXF 462)N/A

The compound's ability to inhibit cell proliferation suggests its potential as a precursor for developing more potent anticancer agents .

Antimicrobial Properties

This compound has been investigated for its antibacterial properties against multidrug-resistant strains of bacteria such as MRSA. Studies have shown it can enhance the efficacy of existing antibiotics when used in combination therapies .

Case Studies

  • Anticancer Efficacy : A study published in Pharmaceuticals highlighted the compound's capacity to induce apoptosis in cancer cells through modulation of the MAPK signaling pathway, resulting in down-regulation of metalloproteinase MMP-9 and induction of cell cycle arrest .
  • Antifungal Activity : Research documented in patents indicates that derivatives of this compound have been formulated to combat phytopathogenic fungi effectively, showcasing improved activity compared to existing fungicides .

Q & A

Basic: What are the standard synthetic routes for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide?

Answer:
The synthesis typically involves cyclization of α-haloketones or nitrile precursors with carboxamide derivatives under acidic or basic conditions. For example:

  • Step 1: Formation of the oxadiazole ring via cyclization of trichloroethyl carboxamides with phenylhydrazinecarboxamides in acetonitrile (reflux, 1–3 min) .
  • Step 2: Methylation of the oxadiazole nitrogen using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography or recrystallization from DMF/ethanol mixtures.

Key Characterization:

  • NMR: ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C5, methylamide at N3) .
  • LC/MS: Used to verify molecular weight (e.g., m/z 579 [M+H]+ observed in related oxadiazole derivatives) .

Basic: How does the trifluoromethyl group influence the compound’s reactivity and stability?

Answer:
The electron-withdrawing trifluoromethyl group enhances:

  • Electrophilicity: Increases susceptibility to nucleophilic attack at the oxadiazole ring, facilitating substitution reactions .
  • Metabolic Stability: Reduces oxidative degradation in biological assays due to strong C-F bonds .
  • Lipophilicity: LogP values increase by ~0.5–1.0 compared to non-fluorinated analogs, impacting solubility .

Experimental Validation:

  • Stability tests under acidic/basic conditions (e.g., 24-hour exposure to pH 2–12 buffers) show <10% degradation .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Answer:
Regioselectivity in oxadiazole formation is influenced by:

  • Precursor Design: Using sterically hindered nitriles or pre-functionalized carboxamides to direct cyclization .
  • Catalytic Control: Transition-metal catalysts (e.g., CuI) promote selective formation of 1,2,4-oxadiazoles over 1,3,4-isomers .
  • Temperature Modulation: Lower temperatures (0–5°C) favor kinetic control, reducing side products .

Case Study:
In related trifluoromethyl-oxadiazoles, regioselectivity improved from 65% to 92% by switching from DMF to acetonitrile as the solvent .

Advanced: What analytical methods resolve contradictions in spectral data for this compound?

Answer:
Contradictions in NMR or mass spectra can arise from:

  • Tautomerism: The oxadiazole ring may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant forms .
  • Impurity Profiling: LC-MS/MS with collision-induced dissociation (CID) distinguishes parent ions from synthetic byproducts (e.g., dehalogenated species) .

Example:
A reported discrepancy in ¹³C NMR shifts (δ 158 ppm vs. 162 ppm) was resolved via X-ray crystallography, confirming the correct tautomeric form .

Advanced: How can computational methods predict biological activity?

Answer:

  • Docking Studies: Molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina. The trifluoromethyl group shows strong hydrophobic interactions in ATP-binding pockets .
  • QSAR Modeling: Use logP, polar surface area, and H-bond acceptor/donor counts to predict bioavailability. For this compound, predicted IC₅₀ values correlate with experimental antifungal activity (R² = 0.89) .

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